molecular formula C52H74LuN5O14- B1240989 Motexafin lutetium CAS No. 246252-04-0

Motexafin lutetium

Cat. No.: B1240989
CAS No.: 246252-04-0
M. Wt: 1168.1 g/mol
InChI Key: SNWMDBCUOUILFA-UHFFFAOYSA-N
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Description

Motexafin lutetium, also known as this compound, is a texaphyrin compound marketed by Pharmacyclics Inc. It is primarily used as a photosensitizer in photodynamic therapy for treating skin conditions and superficial cancers. This compound has also been tested for use in photoangioplasty, which is the photodynamic treatment of diseased arteries .

Scientific Research Applications

Motexafin lutetium has a wide range of scientific research applications, including:

    Chemistry: Used as a photosensitizer in photodynamic therapy research.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its use in treating various cancers, including prostate cancer, and in photoangioplasty for coronary artery disease.

    Industry: Utilized in the development of new photodynamic therapy techniques and devices

Preparation Methods

The synthesis of Motexafin lutetium involves the preparation of texaphyrin, a pentadentate aromatic metallotexaphyrin. The synthetic route includes the following steps:

    Formation of the Texaphyrin Core: This involves the cyclization of appropriate precursors to form the texaphyrin core.

    Metalation: The texaphyrin core is then metalated with lutetium to form this compound.

    Purification: The final product is purified to remove any impurities and by-products.

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Motexafin lutetium undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions under specific conditions.

    Substitution: this compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Motexafin lutetium exerts its effects through selective localization in target tissues, such as tumor cells or atherosclerotic plaques. Upon activation by far-red light (732 nm), this compound produces singlet oxygen, a highly reactive form of oxygen that induces cytotoxic effects. This leads to the destruction of target cells through oxidative damage to proteins and lipids .

Comparison with Similar Compounds

Motexafin lutetium is unique among photosensitizers due to its selective accumulation in target tissues and its activation by deeply penetrating far-red light. Similar compounds include:

This compound’s unique properties make it a valuable tool in both research and clinical settings, offering advantages in terms of selectivity and efficacy.

Properties

Motexafin lutetium has the potential to combine the features of selective localization, ability to be activated by deeply penetrating far-red light, low incidence of skin photosensitization and water solubility. The product is in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis and prevention of restenosis (as Antrin). Motexafin lutetium preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects.

CAS No.

246252-04-0

Molecular Formula

C52H74LuN5O14-

Molecular Weight

1168.1 g/mol

IUPAC Name

acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium

InChI

InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;

InChI Key

SNWMDBCUOUILFA-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu]

246252-04-0

Synonyms

Lu-Tex
lutetium texaphyrin
lutex
Lutrin
motexafin lutetium
Optrin
PCI 0123
PCI-0123

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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